molecular formula C5H9NO4 B069004 (2R)-2-(methoxycarbonylamino)propanoic Acid CAS No. 171567-85-4

(2R)-2-(methoxycarbonylamino)propanoic Acid

Cat. No.: B069004
CAS No.: 171567-85-4
M. Wt: 147.13 g/mol
InChI Key: JAFZODJINWJNPZ-GSVOUGTGSA-N
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Description

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C₆H₅NO₂. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position. This compound is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinic acid can be synthesized through various methods. One common method involves the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate (KMnO₄) as the oxidizing agent. The reaction typically occurs under reflux conditions in an aqueous medium .

Industrial Production Methods: Industrial production of isonicotinic acid often involves the catalytic oxidation of 4-methylpyridine. This process can be carried out using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isonicotinic acid and its derivatives varies depending on the specific application. For example, isonicotinic acid hydrazide (isoniazid) exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition occurs through the activation of isoniazid by the bacterial enzyme catalase-peroxidase (KatG), leading to the formation of reactive intermediates that target the mycolic acid synthesis pathway .

Comparison with Similar Compounds

Uniqueness of Isonicotinic Acid: Isonicotinic acid is unique due to its position of the carboxyl group at the 4-position, which imparts distinct chemical and biological properties. For instance, its derivatives, such as isoniazid, have significant therapeutic applications that are not shared by nicotinic acid or picolinic acid .

Properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZODJINWJNPZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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